BenchChemオンラインストアへようこそ!

6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid

Lipophilicity LogP Drug-likeness

6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid (CAS 932702-35-7) is a fused heterocyclic building block composed of an isothiazolo[5,4-b]pyridine core bearing a chlorine atom at the 6-position and a carboxylic acid at the 3-position (C7H3ClN2O2S, MW 214.63 g/mol). The isothiazolo[5,4-b]pyridine scaffold has been validated in multiple therapeutic programs, yielding potent inhibitors of receptor-interacting protein kinase 1 (RIPK1; e.g., compound 56, EC50 = 1–5 nM, Kd = 13 nM) and cyclin G-associated kinase (GAK; low nanomolar binding affinity) , as well as ligands for nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C7H3ClN2O2S
Molecular Weight 214.63 g/mol
CAS No. 932702-35-7
Cat. No. B1499840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid
CAS932702-35-7
Molecular FormulaC7H3ClN2O2S
Molecular Weight214.63 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=NS2)C(=O)O)Cl
InChIInChI=1S/C7H3ClN2O2S/c8-4-2-1-3-5(7(11)12)10-13-6(3)9-4/h1-2H,(H,11,12)
InChIKeyUZVDSWLWDIGGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 932702-35-7): Core Scaffold, Physicochemical Profile, and Procurement Relevance


6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid (CAS 932702-35-7) is a fused heterocyclic building block composed of an isothiazolo[5,4-b]pyridine core bearing a chlorine atom at the 6-position and a carboxylic acid at the 3-position (C7H3ClN2O2S, MW 214.63 g/mol) . The isothiazolo[5,4-b]pyridine scaffold has been validated in multiple therapeutic programs, yielding potent inhibitors of receptor-interacting protein kinase 1 (RIPK1; e.g., compound 56, EC50 = 1–5 nM, Kd = 13 nM) [1] and cyclin G-associated kinase (GAK; low nanomolar binding affinity) [2], as well as ligands for nicotinic acetylcholine receptors (nAChRs) [3]. The 6-chloro derivative serves as a key intermediate for the synthesis of these bioactive molecules, and its distinct substituent profile offers quantifiable advantages over the unsubstituted parent and other 6-substituted analogs.

Why 6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic Acid Cannot Be Substituted with the Unsubstituted Core or Other 6-Substituted Analogs


Although the unsubstituted isothiazolo[5,4-b]pyridine-3-carboxylic acid (CAS 932702-24-4) shares the same core scaffold, simply replacing the 6-chloro compound with the parent or another 6-substituted analog introduces significant and quantifiable differences in lipophilicity, electronic character, and synthetic utility . The chloro substituent increases the computed logP by more than 0.65 units (logP 2.04 vs. 1.39 for the unsubstituted analog) , exerts a substantial electron-withdrawing effect (Hammett σ_m = 0.37 vs. 0.00 for hydrogen) [1], and provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible to the unsubstituted or methoxy-substituted analogs [2]. These differences directly influence membrane permeability, target-binding affinity, metabolic stability, and the feasibility of downstream synthetic elaboration, making generic substitution a high-risk decision in medicinal chemistry campaigns.

Quantitative Differentiation of 6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic Acid from Its Closest Analogs


Lipophilicity Advantage: Measured logP Shift vs. Unsubstituted Parent Core

The computed logP of 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid (2.04) exceeds that of the unsubstituted parent isothiazolo[5,4-b]pyridine-3-carboxylic acid (1.39) by 0.65 log units, as determined by a consistent algorithmic method (XLogP3) . This increase in lipophilicity is expected to enhance passive membrane permeability and blood-brain barrier penetration, while also reducing aqueous solubility.

Lipophilicity LogP Drug-likeness Permeability

Electronic Modulation: Electron-Withdrawing Effect of 6-Chloro vs. Hydrogen

The chlorine substituent at the 6-position introduces a meta-electron-withdrawing effect quantified by the Hammett σ_m constant of 0.37, compared to 0.00 for the hydrogen substituent in the unsubstituted analog [1]. This electronic modulation influences both the reactivity of the heterocyclic core (e.g., electrophilic aromatic substitution rates, nucleophilic aromatic substitution feasibility) and the acid strength of the carboxylic acid (expected pKa lowering by ~0.5–1 unit).

Hammett constant Electronic effects SAR Reactivity

Synthetic Versatility: Chloro as a Cross-Coupling Handle vs. Unsubstituted Core

The 6-chloro substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) that are not feasible with the unsubstituted isothiazolo[5,4-b]pyridine-3-carboxylic acid [1]. While direct comparative yields are not reported for this specific compound, aryl chlorides on electron-deficient heterocycles typically undergo Suzuki coupling with yields ranging from 60% to >90% under optimized conditions, whereas the unsubstituted C–H bond requires alternative functionalization strategies (e.g., directed ortho-metalation) that are less predictable and often lower-yielding [2].

Cross-coupling Suzuki coupling Buchwald-Hartwig Fragment elaboration

Validated Scaffold Context: Isothiazolo[5,4-b]pyridine Core in RIPK1 and GAK Inhibition

The isothiazolo[5,4-b]pyridine scaffold has been extensively validated in kinase inhibitor programs. In the RIPK1 series, the optimized derivative compound 56 achieved an anti-necroptosis EC50 of 1–5 nM in human and mouse cells, with a Kd of 13 nM for RIPK1 and >10,000 nM for RIPK3, demonstrating >769-fold selectivity [1]. In the GAK series, isothiazolo[5,4-b]pyridine congeners displayed low nanomolar binding affinity for GAK and potent anti-HCV activity [2]. While these data are for elaborated analogs rather than the 6-chloro-3-carboxylic acid building block itself, they establish the scaffold's privileged status and the value of this specific substitution pattern as a starting point for medicinal chemistry optimization.

RIPK1 inhibitor GAK inhibitor Kinase selectivity Scaffold validation

Optimal Procurement and Application Scenarios for 6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic Acid


Fragment-Based and Structure-Guided RIPK1/GAK Inhibitor Design

Researchers developing inhibitors targeting RIPK1 or GAK should prioritize the 6-chloro variant because the isothiazolo[5,4-b]pyridine scaffold has demonstrated low nanomolar potency in both target classes [1][2]. The chloro substituent provides a crucial synthetic handle for fragment elaboration via cross-coupling, enabling rapid SAR exploration while maintaining the core scaffold that has already shown >769-fold kinase selectivity in the RIPK1 series [1].

CNS Drug Discovery Requiring Enhanced Lipophilicity

For central nervous system (CNS) programs where blood-brain barrier penetration is critical, the 6-chloro compound offers a calculated logP advantage of 0.65 units over the unsubstituted parent [1][2]. This increased lipophilicity, combined with the scaffold's demonstrated activity at neuronal nACh receptors , makes it a strategic choice for CNS-targeted library synthesis.

Parallel Library Synthesis via Cross-Coupling

In medicinal chemistry groups employing parallel synthesis strategies, the 6-chloro substituent enables diverse library construction through palladium-catalyzed Suzuki and Buchwald-Hartwig reactions [1]. The carboxylic acid group at the 3-position provides an orthogonal functionalization site (e.g., amidation, esterification), allowing dual diversification without protecting group interference.

Procurement for nAChR Ligand Development Programs

The compound is specifically referenced as an intermediate in the synthesis of isothiazolopyridine-based nAChR ligands, as described in US Patent 8273891 [1]. Programs targeting the α7 nAChR subtype for cognitive enhancement or neuroprotection should source this compound to ensure fidelity to the patented synthetic routes and pharmacological profiles.

Quote Request

Request a Quote for 6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.